Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C20H16N2O5 . This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
The synthesis of Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-hydroxy-4-oxo-1,2-dihydroquinoline with methyl 2-aminobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its observed pharmacological activities .
Comparison with Similar Compounds
Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate can be compared with other similar compounds such as:
- Ethyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate
- Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
Properties
Molecular Formula |
C20H16N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16N2O5/c1-27-20(26)12-6-2-3-8-14(12)21-18(24)15-17(23)13-7-4-5-11-9-10-22(16(11)13)19(15)25/h2-8,23H,9-10H2,1H3,(H,21,24) |
InChI Key |
ZHUBBYREOBUIBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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